2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline

Lipophilicity Membrane permeability ADME

This 3-chlorophenyl quinoxaline fills a critical gap in PI3K SAR. The meta-chloro position (vs. the published para-chloro analog, IC50=40 nM) enables a head-to-head comparison of PI3Kα inhibitory potency as a function of chlorine substitution. Its dual pharmacophore (GPCR-active arylpiperazine + kinase-inhibiting sulfonyl-quinoxaline) maximizes hit probability across diverse target classes. With a logP of 4.771 and PSA of 55.58 Ų, it meets CNS drug-likeness criteria for GPCR, ion channel, and transporter screening. The 6-sulfonyl positional isomerism (vs. 3-sulfonyl in PDB:5SIQ) supports PDE10A co-crystallography and residence-time studies.

Molecular Formula C23H26ClN5O2S
Molecular Weight 472
CAS No. 1019176-95-4
Cat. No. B2668855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline
CAS1019176-95-4
Molecular FormulaC23H26ClN5O2S
Molecular Weight472
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl
InChIInChI=1S/C23H26ClN5O2S/c24-18-5-4-6-19(15-18)27-11-13-28(14-12-27)23-17-25-22-16-20(7-8-21(22)26-23)32(30,31)29-9-2-1-3-10-29/h4-8,15-17H,1-3,9-14H2
InChIKeyCGFDXDSQHRBYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline (CAS 1019176-95-4): Baseline Compound Profile for Procurement and Selection


2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline (CAS 1019176-95-4) is a synthetic small molecule belonging to the quinoxaline family. It features a quinoxaline core substituted at position 2 with a 4-(3-chlorophenyl)piperazin-1-yl group and at position 6 with a piperidin-1-ylsulfonyl group . The compound has a molecular weight of 472.01 g/mol, a molecular formula of C23H26ClN5O2S, a calculated logP of 4.771, a polar surface area (PSA) of 55.58 Ų, and a predicted aqueous solubility (logSw) of -4.8432 . This specific substitution pattern places it within a chemical space that overlaps with known phosphoinositide 3-kinase (PI3K) inhibitor pharmacophores and phosphodiesterase 10A (PDE10A) ligand scaffolds [1][2].

Why Generic Substitution with Other Quinoxaline-Piperazine Derivatives Fails for 2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline


Quinoxaline-piperazine derivatives cannot be generically interchanged because the specific substitution pattern on both the arylpiperazine and the sulfonyl moieties critically controls physicochemical properties, target engagement, and selectivity profiles. The 3-chlorophenyl group on the piperazine and the piperidin-1-ylsulfonyl group at the quinoxaline 6-position together produce a distinct logP (4.771) and PSA (55.58 Ų) profile . Replacing the 3-chlorophenyl with a 2-pyridyl substituent (as in ChemDiv M182-0073) shifts logP from 4.771 to 3.855 and increases PSA from 55.58 to 64.09 Ų—a change exceeding 0.9 log units in lipophilicity and approximately 15% in PSA . Published SAR for the piperazinylquinoxaline class demonstrates that N-aryl substitution changes can modulate PI3Kα IC50 by over 10-fold, confirming that even single-atom variations are not functionally neutral [1]. These quantitative differences underscore why direct substitution without empirical verification is scientifically unsound.

Quantitative Differentiation Evidence for 2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline (CAS 1019176-95-4) Against Closest Analogs


Lipophilicity and Predicted Membrane Permeability Advantage Over the 2-Pyridyl Analog

The target compound (C201-1572) exhibits a logP of 4.771 and logD of 4.771, compared to 3.855 and 3.849, respectively, for the closest commercially available analog M182-0073 (6-(piperidine-1-sulfonyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoxaline), representing a difference of +0.916 log units . This higher lipophilicity predicts superior passive membrane permeability, a critical parameter for intracellular target engagement. The difference substantially exceeds the typical experimental variability in logP measurements (approximately ±0.3 log units), confirming that this is a genuine property difference rather than measurement noise.

Lipophilicity Membrane permeability ADME Quinoxaline derivatives

Reduced Polar Surface Area Relative to 2-Pyridyl Analog Improves Blood-Brain Barrier Penetration Potential

The target compound has a polar surface area of 55.58 Ų, compared to 64.09 Ų for the 2-pyridyl analog M182-0073, representing a 13.3% reduction (ΔPSA = -8.51 Ų) . This PSA value falls comfortably below the widely accepted threshold of 90 Ų for passive blood-brain barrier penetration, and more critically, below 60-70 Ų, the range associated with optimal CNS penetration. The 3-chlorophenyl substituent contributes fewer hydrogen bond acceptors (7 vs. 8) than the 2-pyridyl group, directly accounting for the lower PSA.

Polar surface area Blood-brain barrier CNS drug discovery Physicochemical property

Reduced Aqueous Solubility vs. 2-Pyridyl Analog That May Be Exploited for Controlled Release or Crystallization Studies

The target compound exhibits a logSw of -4.8432, compared to -3.8559 for the 2-pyridyl analog M182-0073, indicating approximately one order of magnitude lower predicted aqueous solubility . This property, while potentially limiting for certain in vitro assay formats requiring high soluble concentrations, may be strategically advantageous in applications where low solubility drives selective protein binding or where controlled precipitation/crystallization is desired for structural biology studies.

Aqueous solubility LogSw Formulation Precipitation

Structural Overlap with PI3K Inhibitor Pharmacophore Suggests Application in Kinase Drug Discovery

The piperazinylquinoxaline core of the target compound is a validated PI3K inhibitory scaffold. In a systematic SAR study, Wu et al. (2012) demonstrated that piperazinylquinoxaline derivatives achieve PI3Kα IC50 values ranging from 24 nM (compound 41) to over 1000 nM, with N-aryl substitution on the piperazine ring being a primary determinant of potency [1]. Compound 41 (containing a 4-methoxyphenylpiperazine) achieved IC50 = 24 nM, while compound 22 (with a 4-chlorophenylpiperazine, the closest published analog to the 3-chlorophenyl in the target compound) showed IC50 = 40 nM. The 3-chloro substitution pattern in the target compound represents an unexplored position in this SAR series, suggesting the potential for differential PI3K isoform selectivity relative to the published 4-chloro analog.

PI3K inhibition Kinase inhibitor Piperazinylquinoxaline Cancer

Sulfonyl-Quinoxaline Core Shared with PDE10A Crystal Structure Ligand Enables Rational Structure-Based Design

A co-crystal structure of human PDE10A (PDB ID: 5SIQ, resolution 1.97 Å) with 2-ethyl-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoxaline reveals that the sulfonylpiperazine-quinoxaline scaffold occupies the catalytic site of PDE10A, with the sulfonyl group forming key hydrogen bonds with the active-site residues [1]. The target compound shares this core scaffold but substitutes the 3-position with a piperidin-1-ylsulfonyl group at the 6-position rather than at the 3-position. This positional isomerism may redirect the sulfonyl group's hydrogen-bonding network within the enzyme active site, potentially yielding altered kinetic properties (e.g., Ki, residence time) compared to the 3-sulfonyl analog. Note: No direct PDE10A inhibition data is available for the target compound; this inference is based on scaffold-level structural similarity to the PDB ligand.

PDE10A Phosphodiesterase Structure-based drug design Schizophrenia CNS disorders

Best-Fit Research and Industrial Application Scenarios for 2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline


PI3K Isoform Selectivity Profiling: Positional Isomer SAR Exploration

The target compound fills a gap in the published piperazinylquinoxaline PI3K inhibitor SAR series, specifically the 3-chlorophenyl substitution position, which has not been evaluated against the reported 4-chlorophenyl analog (compound 22, PI3Kα IC50 = 40 nM) . A procurement decision prioritizing this compound would enable a head-to-head comparison of PI3Kα inhibitory potency and isoform selectivity (PI3Kα vs. PI3Kβ/γ/δ) as a function of chlorine substitution position (meta vs. para). This SAR information is directly applicable to kinase drug discovery programs seeking to optimize selectivity profiles through subtle aryl substitution changes.

CNS Drug Discovery Screening: Blood-Brain Barrier Penetration-Favorable Physicochemical Profile

With a calculated PSA of 55.58 Ų (below the 60-70 Ų optimal CNS range) and logP of 4.771, the target compound possesses physicochemical properties consistent with blood-brain barrier penetration . This profile contrasts with the 2-pyridyl analog M182-0073 (PSA = 64.09 Ų), which exceeds the 60 Ų threshold . The 3-chlorophenylpiperazine moiety is a privileged structure in CNS drug discovery, with established precedents in dopamine D2/D3 receptor ligands and serotonin receptor modulators. Procurement of this compound is scientifically justified for CNS-focused screening panels targeting GPCRs, ion channels, or neurotransmitter transporters.

PDE10A Structure-Based Drug Design: Probing 6-Position Sulfonyl Geometry

The recent co-crystal structure of PDE10A with a related sulfonylpiperazine-quinoxaline scaffold (PDB ID: 5SIQ, 1.97 Å) provides a high-resolution template for structure-based design . The target compound's 6-piperidin-1-ylsulfonyl substitution, as opposed to the 3-sulfonyl substitution in the PDB ligand, represents a deliberate positional isomerism strategy. Researchers investigating how sulfonyl group placement affects PDE10A active-site hydrogen bonding, inhibitor residence time, or selectivity over other PDE isoforms (e.g., PDE2A) should prioritize this compound for co-crystallography, molecular dynamics simulations, or kinetic binding studies.

Multi-Target Screening Library Enrichment: Dual Pharmacophoric Character

The compound's structure combines two independently bioactive pharmacophores: the 3-chlorophenylpiperazine moiety (associated with GPCR modulation, particularly serotonergic and dopaminergic receptors) and the piperidin-1-ylsulfonyl-quinoxaline moiety (associated with kinase and phosphodiesterase inhibition) . This dual pharmacophoric character makes it a valuable probe for multi-target screening libraries, where maximizing the probability of hits across diverse target classes (kinases, GPCRs, PDEs) is a priority. Procurement for broad-panel screening is cost-effective because a single compound surveys multiple target families, reducing the number of compounds required for comprehensive target coverage.

Quote Request

Request a Quote for 2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.